1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile
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Overview
Description
1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoro-hydroxypropyl group attached to an imidazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile typically involves the reaction of fluoromethyloxirane with imidazole derivatives in the presence of a base such as potassium carbonate . The reaction conditions often include controlled temperatures and solvent systems to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis processes, including the use of automated radiosynthesizers for large-scale production. These methods ensure consistency, efficiency, and high radiochemical yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted imidazole derivatives.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of PET imaging, the compound is metabolized in hypoxic cells, leading to its accumulation and enabling the visualization of hypoxic regions in tumors . The fluoro-hydroxypropyl group plays a crucial role in its selective uptake and retention in hypoxic tissues.
Comparison with Similar Compounds
Similar Compounds
1H-1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole (FMISO): A well-known radiotracer used in PET imaging of hypoxia.
1-[18F]fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3): Another radiotracer used for imaging tau pathology.
Uniqueness
1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively accumulate in hypoxic tissues makes it particularly valuable in medical imaging applications .
Properties
Molecular Formula |
C7H8FN3O |
---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C7H8FN3O/c8-3-6(12)5-11-2-1-10-7(11)4-9/h1-2,6,12H,3,5H2 |
InChI Key |
NVTRQDPXWZUNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C#N)CC(CF)O |
Origin of Product |
United States |
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